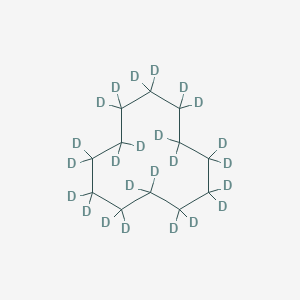
Cyclododecane-d24
Descripción general
Descripción
Cyclododecane-d24 is a deuterated analogue of cyclododecane, a cyclic hydrocarbon compound. It is widely used in scientific research as a versatile tool due to its unique properties. Cyclododecane-d24 is a non-toxic, non-flammable, and odorless compound that is stable under normal conditions. It has a low melting point and is soluble in most organic solvents. Cyclododecane-d24 has been used in various fields of research, including chemistry, biology, and material science.
Mecanismo De Acción
Cyclododecane-d24 is an inert compound that does not interact with biological systems. It is used as a solvent or a reference standard in scientific research and does not have any pharmacological activity.
Biochemical and Physiological Effects:
Cyclododecane-d24 is a non-toxic compound that does not have any biochemical or physiological effects on living organisms. It is commonly used in scientific research as a solvent or a reference standard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclododecane-d24 has several advantages in scientific research. It is a non-toxic, non-flammable, and odorless compound that is stable under normal conditions. It has a low melting point and is soluble in most organic solvents. Cyclododecane-d24 has a unique NMR spectrum that is distinct from other deuterated solvents, making it a valuable tool in NMR experiments. However, the synthesis of cyclododecane-d24 is a complex process that requires specialized equipment and expertise. It is also an expensive compound, which can limit its use in some research applications.
Direcciones Futuras
Cyclododecane-d24 has several potential future applications in scientific research. It can be used as a solvent or a reference standard in a variety of experiments. It can also be used in material science research as a coating or a template for the synthesis of nanomaterials. Additionally, cyclododecane-d24 can be used as a tool for the study of protein-ligand interactions and drug discovery.
Conclusion:
In conclusion, cyclododecane-d24 is a valuable tool in scientific research due to its unique properties. It is commonly used in NMR spectroscopy as a solvent and a reference standard. Cyclododecane-d24 has a unique NMR spectrum that is distinct from other deuterated solvents, making it a valuable tool in NMR experiments. It is also used as a standard in mass spectrometry and gas chromatography. Cyclododecane-d24 is a non-toxic, non-flammable, and odorless compound that is stable under normal conditions. While it has limitations due to its complexity and expense, it has several potential future applications in scientific research.
Aplicaciones Científicas De Investigación
Cyclododecane-d24 is widely used in scientific research as a valuable tool due to its unique properties. It is commonly used in NMR spectroscopy as a solvent and a reference standard. Cyclododecane-d24 has a unique NMR spectrum that is distinct from other deuterated solvents, making it a valuable tool in NMR experiments. It is also used as a standard in mass spectrometry and gas chromatography.
Propiedades
Número CAS |
16450-78-5 |
|---|---|
Nombre del producto |
Cyclododecane-d24 |
Fórmula molecular |
C12H24 |
Peso molecular |
192.47 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriocyclododecane |
InChI |
InChI=1S/C12H24/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
Clave InChI |
DDTBPAQBQHZRDW-JFPVQUMHSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES |
C1CCCCCCCCCCC1 |
SMILES canónico |
C1CCCCCCCCCCC1 |
Otros números CAS |
16450-78-5 |
Sinónimos |
Cyclododecane-d24 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

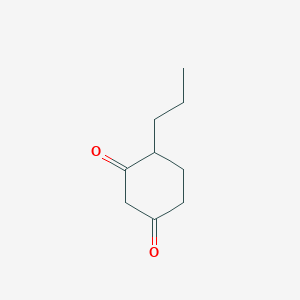
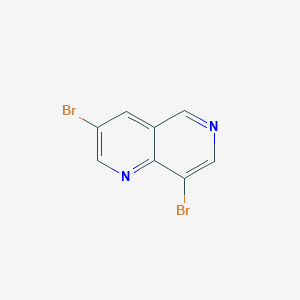
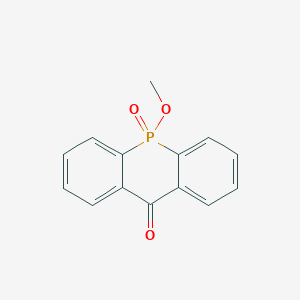
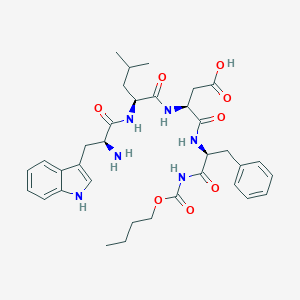
![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)
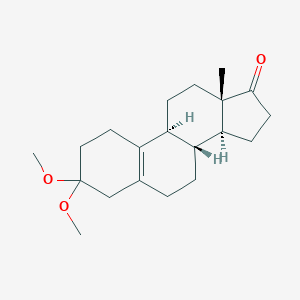
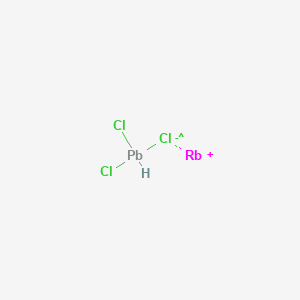
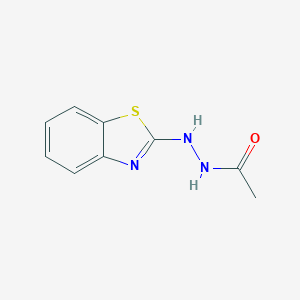
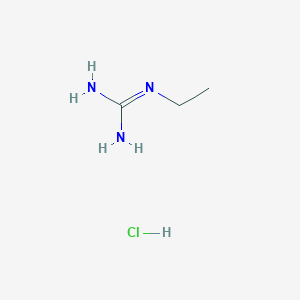
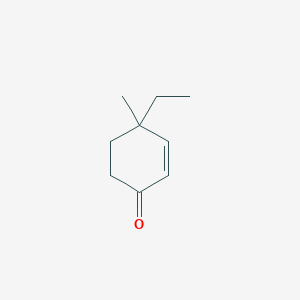
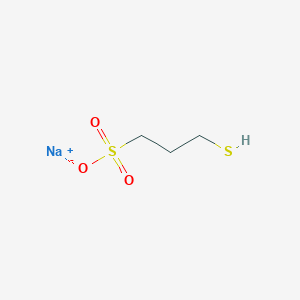
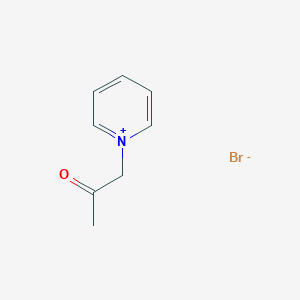
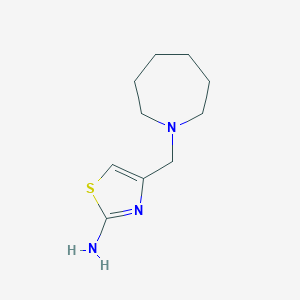
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)